Cy5.5-cooh

NIR fluorescence imaging Multiplexed detection Spectral unmixing

Researchers requiring reproducible NIR fluorescence quantification face variability from dye substitution. Cy5.5-COOH (CAS 1144107-80-1) resolves this as a defined calibration standard and precursor for custom amide-linked conjugates. • ε = 209,000 L⋅mol⁻¹⋅cm⁻¹ at 684 nm for detector linearity verification • Fluorescence lifetime 930 ps enables time-resolved multiplexing • Stable Φf in protein-rich media (5% BSA) ensures consistent in vivo data

Molecular Formula C40H42N2O2
Molecular Weight 582.8 g/mol
CAS No. 1144107-80-1
Cat. No. B1669372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5.5-cooh
CAS1144107-80-1
SynonymsCY5.5-COOH;  CY5.5 carboxylic acid;  Cyanine5.5 carboxylic acid
Molecular FormulaC40H42N2O2
Molecular Weight582.8 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
InChIInChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3
InChIKeyMQFHWNVLHOOSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cy5.5-COOH: Standardized Near-Infrared Carboxylic Acid Dye


Cy5.5-COOH (Cyanine5.5 carboxylic acid, CAS 1144107-80-1) is a non-sulfonated, near-infrared (NIR) fluorescent dye featuring a pentamethine cyanine core with a free terminal carboxyl group. It exhibits a defined excitation maximum at 684 nm (extinction coefficient ε = 209,000 L⋅mol⁻¹⋅cm⁻¹) and emission maximum at 710 nm [1]. The unactivated carboxylic acid form serves as a non-reactive reference standard for instrument calibration, control experiments, and as a precursor for custom amide bond formation via EDC/NHS chemistry . Its NIR spectral window (emission ~700–710 nm) positions it strategically between Cy5 (~670 nm) and Cy7 (~770 nm), offering a balance of reduced tissue autofluorescence and adequate photon penetration for in vivo imaging applications [2].

Non-reactive reference standard for NIR instrument calibration
Free carboxylic acid for custom EDC/NHS bioconjugation
NIR spectral window between Cy5 and Cy7, minimizing autofluorescence

Risks of Generic Cy5.5-COOH Substitution in Bioimaging


In-class NIR dyes cannot be interchanged without introducing quantifiable deviations in spectral overlap, fluorescence lifetime, photostability, and conjugation efficiency. Cy5.5-COOH occupies a specific excitation/emission window (684/710 nm) that is distinct from Cy5 (~650/670 nm) and Cy7 (~750/770 nm), directly impacting signal-to-background ratios and multiplexing compatibility [1]. Its measured fluorescence lifetime of 930 ps in microchip electrophoresis is resolvable from IRD700 (851 ps), enabling time-resolved discrimination in multiplexed assays [2]. Furthermore, Cy5.5 exhibits a lower fluorescence quantum yield in PBS (Φ ≈ 0.2) compared to alternative dyes like DY-681, but this difference is minimized in protein-rich environments (e.g., 5% BSA), where Φ values become comparable [3]. These context-dependent performance metrics underscore that substitution without empirical validation in the intended experimental matrix can compromise data reproducibility and quantitative accuracy.

Cy5.5 spectral positioning
Cy5 or Cy7: spectral shift alters filter selection and multiplex compatibility
Cy5.5 fluorescence lifetime
IRD700: lifetime difference may impact time-resolved discrimination assays
Cy5.5 quantum yield in PBS
DY-681: matrix-dependent brightness parity complicates dye selection in protein-rich media

Cy5.5-COOH Procurement Evidence


Excitation/Emission Maxima vs. Cy5 and Cy7

Cy5.5-COOH exhibits excitation/emission maxima at 684/710 nm with an extinction coefficient of 209,000 L⋅mol⁻¹⋅cm⁻¹ [1]. This spectral profile is red-shifted relative to Cy5 (~650/670 nm) and blue-shifted relative to Cy7 (~750/770 nm), placing it within the tissue-optimized NIR window I (700–900 nm) where hemoglobin and water absorption are minimized [2]. The precise positioning enables reduced cross-talk in multiplexed imaging setups and enhanced signal-to-background ratios compared to visible-wavelength dyes.

Spectral Maxima
Class-level
684/710 nm ε = 209,000 L·mol⁻¹·cm⁻¹
Defines filter set selection and multiplexing compatibility in NIR imaging.
Verify with supplier specifications; compare Cy5 (~650/670 nm) and Cy7 (~750/770 nm).
NIR fluorescence imaging Multiplexed detection Spectral unmixing

Fluorescence Lifetime Differentiation vs. IRD700

In a microchip electrophoresis system, Cy5.5-labeled oligonucleotides exhibited a fluorescence lifetime (τf) of 930 ps, which is 79 ps longer than IRD700-labeled counterparts (851 ps) [1]. This lifetime difference, measured under identical electrophoretic separation conditions (130 V/cm in 4% linear polyacrylamide gel at 50°C), is sufficient for lifetime-based discrimination, as demonstrated by the accurate reading of lifetimes beyond 450 bases in the electropherogram [1].

Fluorescence Lifetime
Head-to-head
930 ps τf (Cy5.5) vs IRD700 851 ps
Enables lifetime-gated discrimination in multiplexed microchip electrophoresis.
Measured under identical electrophoretic conditions; 79 ps difference reported.
Time-resolved fluorescence Fluorescence lifetime imaging (FLIM) Multiplexed detection

Fluorescence Quantum Yield in Protein-Rich Media vs. DY-681

Cy5.5 exhibited a higher fluorescence quantum yield (Φf) in pure PBS compared to DY-681, but this difference diminished in the presence of 5% bovine serum albumin (BSA), where Φf values became comparable [1]. This finding underscores that Cy5.5's brightness advantage is matrix-dependent and may not translate to all biological settings, necessitating context-specific validation.

Quantum Yield in Media
Head-to-head
Cy5.5 Higher Φf in PBS
DY-681 Comparable Φf in 5% BSA
Brightness advantage is matrix-dependent; context-specific validation required.
Quantitative values not fully reported in abstract.
Quantum yield Protein conjugation Bioenvironmental effects

In Vivo Tumor-to-Background Ratio vs. IRDye 800CW

In a comparative in vivo imaging study using subcutaneous breast cancer xenografts (MDA-MB-468), EGF-Cy5.5 conjugates (Ex/Em: 660/710 nm) were directly compared to EGF-IRDye 800CW (Ex/Em: 785/830 nm). The IRDye 800CW conjugate exhibited a significantly reduced background and enhanced tumor-to-background ratio (TBR) compared to the EGF-Cy5.5 conjugate [1]. While Cy5.5 is a widely used red-excitable dye for small animal imaging, its performance in this specific targeting context was inferior to the longer-wavelength IRDye 800CW [1].

Tumor-to-Background Ratio
Head-to-head
EGF-Cy5.5 Lower TBR, higher background
EGF-IRDye 800CW Significantly enhanced TBR
Longer-wavelength dye may provide higher TBR in deep-tissue xenograft imaging.
Based on MDA-MB-468 subcutaneous model; qualitative comparison.
In vivo imaging Tumor targeting Signal-to-background ratio

Photostability Comparison with Cy5.5-COT Derivative

While the free acid Cy5.5-COOH exhibits baseline photostability characteristics, the chemically modified variant Cy5.5-COT (conjugated with cyclooctatetraene) demonstrated a 50-fold increase in the number of photons emitted before entering a dark state compared to unmodified Cy5.5 [1]. This enhancement allowed continuous imaging of single Cy5.5-COT molecules for approximately 3 minutes at a signal-to-noise ratio >7:1 [1]. This class-level inference underscores the inherent photolability of the Cy5.5 scaffold and the need for stabilization strategies in extended imaging protocols.

Photostability
Class-level
50-fold photon increase Cy5.5-COT derivative vs unmodified Cy5.5; ~3 min imaging at SNR >7:1
Unmodified Cy5.5 may photobleach rapidly; consider stabilized derivatives for extended imaging.
Single-molecule fluorescence under continuous illumination.
Photostability Time-lapse imaging Single-molecule fluorescence

Cy5.5-COOH Optimal Research & Industrial Applications


Instrument Calibration & Reference Standardization

The non-reactive, unactivated carboxylic acid form of Cy5.5 serves as a precise calibration standard for fluorescence spectrometers, plate readers, and imaging systems operating in the 680–710 nm range. Its well-defined spectral properties (ε = 209,000 L⋅mol⁻¹⋅cm⁻¹, Ex/Em = 684/710 nm) provide a reproducible reference for detector linearity and sensitivity verification [1]. Procurement of Cy5.5-COOH ensures traceability and inter-laboratory comparability in quantitative fluorescence measurements .

Custom Conjugation for Targeted Molecular Imaging

Cy5.5-COOH is the preferred precursor for generating custom amide-linked bioconjugates (e.g., with peptides, proteins, or antibodies) via EDC/NHS activation. Its fluorescence quantum yield remains stable upon conjugation to RGD peptides, as demonstrated in lifetime-gated tumor imaging of glioblastoma xenografts, where specific binding and signal discrimination were enhanced [2]. For applications requiring serum stability, the Φf of Cy5.5 conjugates in protein-rich media (e.g., 5% BSA) is comparable to that of alternative dyes like DY-681 [3].

Time-Resolved Multiplexed Microchip Electrophoresis

The distinct fluorescence lifetime of Cy5.5 (930 ps) enables its use as a lifetime barcode in microfluidic electrophoretic separations, allowing discrimination from IRD700 (851 ps) without spectral filters [4]. Cy5.5-COOH can be covalently attached to oligonucleotides or DNA ladders for high-resolution, lifetime-based detection in polymer microdevices, supporting applications in genetic analysis and diagnostic assay development [4].

Application
Selection Property
Validation Focus
NIR Instrument Calibration
Non-reactive carboxylic acid reference standard
Detector linearity & sensitivity in 680–710 nm range
Custom Bioconjugation
Free -COOH for EDC/NHS amide coupling
Conjugate brightness & stability in protein-rich media
Time-Resolved Electrophoresis
Distinct fluorescence lifetime
Lifetime-based discrimination without spectral filters

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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